![molecular formula C14H14O5S2 B12504145 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions:
2,3-dihydrothieno[3,4-b][1,4]dioxine: can be synthesized through the reaction of 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification.
(E)-2-phenylethenesulfonic acid: can be prepared by sulfonation of styrene using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: The industrial production of these compounds typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The thieno-dioxine ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly sulfonation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sulfur trioxide, chlorosulfonic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a monomer in the synthesis of conductive polymers and copolymers .
- Acts as a reductant in the synthesis of gold nanoparticles .
Biology:
- Investigated for its potential in creating bio-compatible conductive materials for biomedical applications .
Medicine:
- Explored for its use in drug delivery systems due to its unique structural properties.
Industry:
作用機序
The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo polymerization and form conductive polymers. The thieno-dioxine ring system facilitates electron delocalization, enhancing the compound’s conductivity. The phenylethenesulfonic acid moiety provides solubility and processability in aqueous environments, making it suitable for various applications .
類似化合物との比較
3,4-ethylenedioxythiophene: Similar in structure but lacks the phenylethenesulfonic acid moiety.
2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a chloromethyl group instead of the phenylethenesulfonic acid moiety.
Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine: Contains a hydroxymethyl group, enhancing its hydrophilicity.
Uniqueness: The combination of the thieno-dioxine ring system with the phenylethenesulfonic acid moiety makes 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid unique in its ability to form conductive polymers that are both soluble and processable in aqueous environments. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications in flexible electronics and biomedical devices.
特性
分子式 |
C14H14O5S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
2,3-dihydrothieno[3,4-b][1,4]dioxine;2-phenylethenesulfonic acid |
InChI |
InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2 |
InChIキー |
BGAWZPQKJPTIEA-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


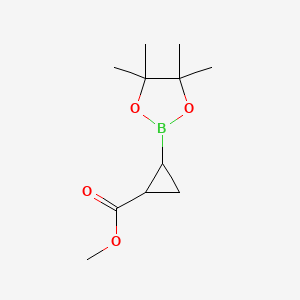
![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)
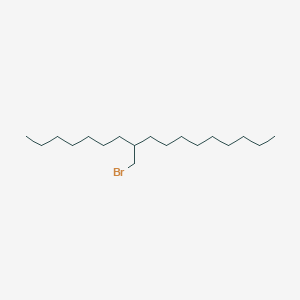
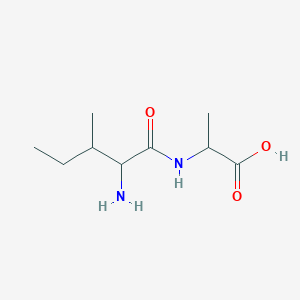
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
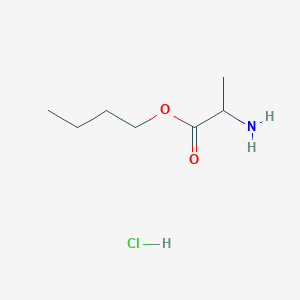
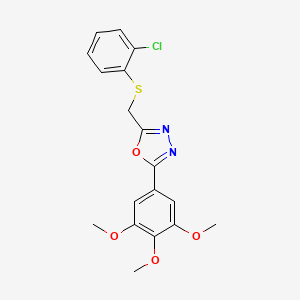
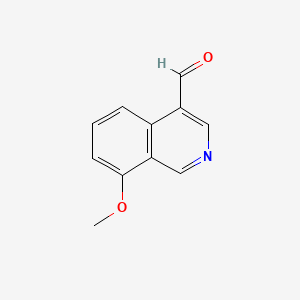
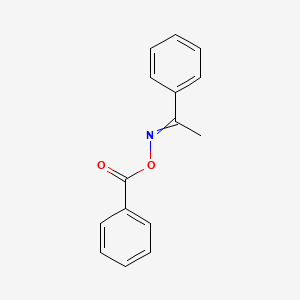
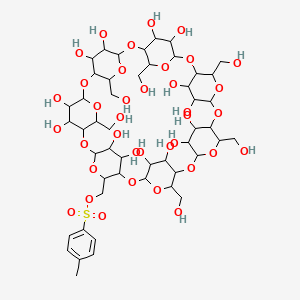
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
